![molecular formula C23H18N2S B13123219 [1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl- CAS No. 62219-35-6](/img/structure/B13123219.png)
[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes two pyridine rings connected by a thione group. The presence of methyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.
Scientific Research Applications
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related mechanisms, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the thione group.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylpyridine: A related compound with a single pyridine ring substituted with phenyl groups.
Uniqueness
5’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of both methyl and phenyl groups, as well as the thione functionality
Properties
CAS No. |
62219-35-6 |
|---|---|
Molecular Formula |
C23H18N2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C23H18N2S/c1-17-12-13-22(24-16-17)25-21(19-10-6-3-7-11-19)14-20(15-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
BIEOQYHPJHWUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


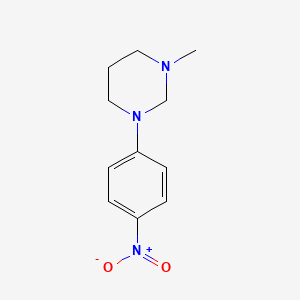
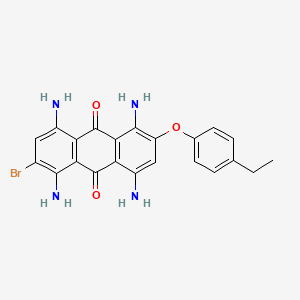
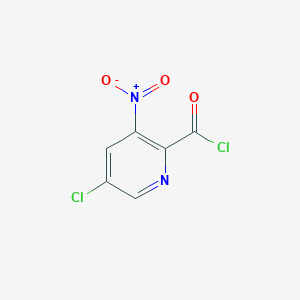

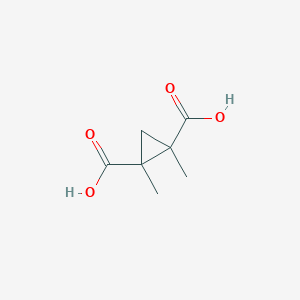
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

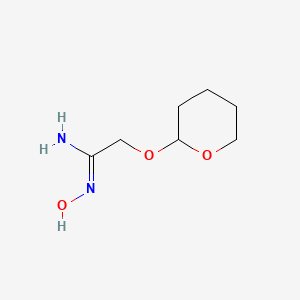
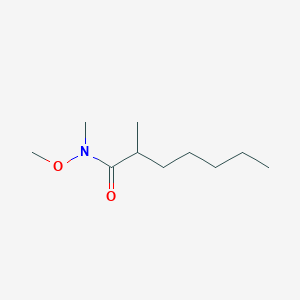
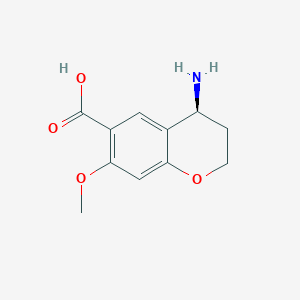
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
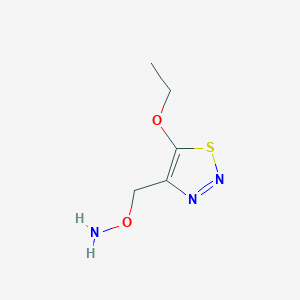
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)

